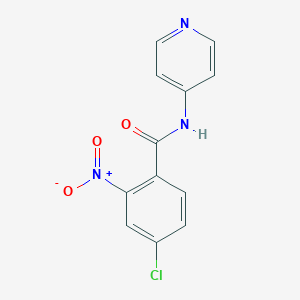

4-chloro-2-nitro-N-pyridin-4-ylbenzamide

Description

Properties

CAS No. |

333346-83-1 |

|---|---|

Molecular Formula |

C12H8ClN3O3 |

Molecular Weight |

277.66g/mol |

IUPAC Name |

4-chloro-2-nitro-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C12H8ClN3O3/c13-8-1-2-10(11(7-8)16(18)19)12(17)15-9-3-5-14-6-4-9/h1-7H,(H,14,15,17) |

InChI Key |

HNHNAOANNGLNRC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NC2=CC=NC=C2 |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NC2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Position Effects :

- The ortho-nitro group in the target compound increases electrophilicity compared to analogs like BP 27513 (5-methoxy) or ’s 4-fluoro derivative. This enhances reactivity in nucleophilic substitution or redox reactions .

- Pyridine substitution : Para-pyridine (target) vs. meta- or ortho-pyridine (, BP 27513) alters molecular geometry. Para-substitution may improve binding to flat enzymatic pockets (e.g., kinases) .

Trifluoromethyl () significantly increases electron-withdrawing effects and metabolic stability compared to the target’s nitro group .

Biological Implications :

- Analogs with nitro groups (target, BP 27513) are hypothesized to inhibit enzymes via covalent interactions (e.g., nitro-reductases), while methoxy or fluoro substituents (BP 27513, ) may enhance passive diffusion .

- Chlorine at the benzamide’s para position (target) balances hydrophobicity and hydrogen-bonding capacity, critical for membrane permeability .

Preparation Methods

Nitration of 4-Chlorobenzoic Acid

Nitration of 4-chlorobenzoic acid introduces the nitro group at the ortho position relative to the carboxylic acid, guided by the meta-directing nature of the chloride substituent.

Procedure :

-

Substrate : 4-Chlorobenzoic acid (1 equiv).

-

Nitrating Agent : Fuming nitric acid (1.2 equiv) in concentrated sulfuric acid at 0–5°C.

-

Reaction Time : 4 hours.

Mechanism :

The nitronium ion (NO₂⁺) attacks the aromatic ring meta to the chloride, yielding 4-chloro-2-nitrobenzoic acid.

Alternative Route: Chlorination of 2-Nitrobenzoic Acid

Chlorination at the para position of 2-nitrobenzoic acid using Cl₂/FeCl₃ under controlled conditions achieves moderate yields (65–70%) but requires precise temperature control to avoid polyhalogenation.

Conversion to 4-Chloro-2-Nitrobenzoyl Chloride

The carboxylic acid is activated to its acyl chloride for subsequent amidation:

-

Reagents : Thionyl chloride (SOCl₂, 3 equiv) with catalytic DMF.

-

Conditions : Reflux at 70°C for 2 hours.

Amidation with 4-Aminopyridine

Schotten-Baumann Reaction

A classic method for amide synthesis:

Coupling Agents

Modern methods employ coupling agents for higher efficiency:

-

Reagents : HATU (1.1 equiv), DIPEA (3 equiv) in DMF.

-

Conditions : Room temperature, 12 hours.

Regioselectivity and Byproduct Management

Nitration Challenges

Amidation Side Reactions

-

Hydrolysis : Acyl chloride hydrolysis to carboxylic acid is minimized using anhydrous conditions.

-

Pyridine Ring Reactivity : 4-Aminopyridine’s nucleophilicity is enhanced via deprotonation with NaHCO₃.

Scalability and Industrial Considerations

Catalytic Improvements

Solvent Optimization

-

Eco-Friendly Systems : Water-isopropanol (H₂O-IPA) mixtures reduce environmental impact while maintaining yield (82–85%).

Analytical Characterization

Spectral Data

Purity Assessment

Comparative Method Evaluation

| Method | Yield (%) | Reaction Time (h) | Cost (USD/g) |

|---|---|---|---|

| Schotten-Baumann | 68–75 | 4 | 12–15 |

| HATU Coupling | 85–90 | 12 | 25–30 |

| Aqueous IPA Amination | 82–85 | 6 | 18–22 |

Trade-offs : HATU offers higher yields but incurs greater reagent costs, while aqueous methods balance efficiency and sustainability .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-chloro-2-nitro-N-pyridin-4-ylbenzamide, and what key reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of the benzamide core. A nitro group is introduced via nitration of a chlorobenzamide precursor, followed by coupling with 4-aminopyridine. Key conditions include:

- Nitration : Use of mixed acids (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity .

- Amide Coupling : Activation of the carboxylic acid (e.g., using EDCI or HATU) in anhydrous DMF or THF under nitrogen .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity.

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group deshielding effects at ~8.5 ppm for aromatic protons) .

- HPLC-MS : To verify molecular weight (C₁₂H₈ClN₃O₃; calc. 285.02 g/mol) and detect impurities .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally similar benzamides .

Q. What are the primary research applications of this compound in medicinal chemistry and material science?

- Applications :

- Medicinal Chemistry : Serves as a scaffold for kinase inhibitors due to the pyridine moiety’s hydrogen-bonding capacity .

- Material Science : Nitro and chloro groups enhance thermal stability, making it a candidate for high-performance polymers .

Advanced Research Questions

Q. How can researchers address competing substitution reactions at the chloro and nitro positions during functionalization of this compound?

- Methodology :

- Selective Protection : Temporarily protect the nitro group (e.g., using Boc anhydride) to direct nucleophilic substitution at the chloro position .

- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) preferentially targets the chloro substituent under mild conditions .

- Kinetic Control : Lower reaction temperatures (<50°C) favor nitro group stability during electrophilic attacks .

Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR chemical shift ambiguities) for derivatives of this compound?

- Methodology :

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts to validate experimental data .

- Isotopic Labeling : ¹⁵N-labeled nitro groups clarify splitting patterns in crowded aromatic regions .

- 2D NMR : NOESY or HSQC correlations map spatial proximity of substituents .

Q. How does the electronic interplay between the nitro and chloro substituents influence the reactivity and stability of this compound under varying pH conditions?

- Methodology :

- pH-Dependent Studies :

- Acidic Conditions : Nitro group protonation enhances electrophilicity at the chloro position, facilitating hydrolysis .

- Basic Conditions : Deprotonation of the pyridine nitrogen increases electron density, stabilizing the molecule against oxidation .

- Electrochemical Analysis : Cyclic voltammetry reveals redox activity at −0.8 V (nitro reduction) and +1.2 V (pyridine oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.